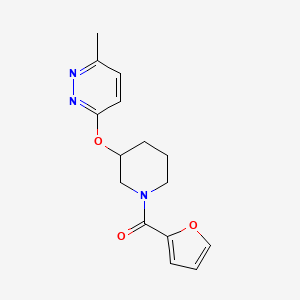![molecular formula C22H26N6O2 B2919573 2-(3,5-Dimethylpyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one CAS No. 1004453-33-1](/img/structure/B2919573.png)
2-(3,5-Dimethylpyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazole and pyrimidine, which are both important structures in medicinal chemistry. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of applications in the field of medicine and drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyrimidine rings, followed by various substitutions to add the methyl, phenylpiperazine, and other groups . Without specific information on the synthesis of this exact compound, it’s difficult to provide more detailed analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrazole and pyrimidine rings would contribute to the compound’s aromaticity, while the various substituents would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend largely on the specific conditions and reagents used. The presence of multiple functional groups could potentially allow for a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely result in a relatively high molecular weight and significant polarity .Scientific Research Applications
Catalysis and Synthesis
This compound can serve as a multidentate ligand in catalysis due to its pyrazole and pyrimidinone moieties, which can bind to metal ions . Such ligands are crucial in synthesizing metal complexes that have applications in homogeneous catalysis , where they can accelerate chemical reactions. For example, they can be used in the synthesis of fine chemicals and pharmaceuticals through reactions like hydrogenation, carbon-carbon coupling, and oxidation.
Biological Activity
Pyrazole derivatives are known for their biological activities, and this compound could be investigated for its potential biological and pharmacological effects . It might exhibit antibacterial, antifungal, or antiparasitic properties, which could be valuable in developing new medications or treatments.
Antitumor Applications
Compounds with similar structures have shown antitumor activity against various cell lines . This suggests that our compound could be synthesized and tested for its efficacy in inhibiting the growth of cancer cells, contributing to cancer research and therapy development.
Enzyme Inhibition
Given the presence of a pyrazole ring, this compound might act as an enzyme inhibitor . It could be studied for its ability to interact with enzymes like acetylcholinesterase, which is significant in treating diseases like Alzheimer’s where enzyme regulation is crucial.
Coordination Chemistry
The compound’s ability to act as a ligand can be explored in coordination chemistry . It can form complexes with various metals, which can be studied for their magnetic, electronic, and structural properties. These complexes can have applications ranging from catalysis to materials with specific functionalities.
Safety and Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. Without specific information, it’s difficult to provide a detailed safety analysis .
Future Directions
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-16-14-20(29)27(22(23-16)28-18(3)13-17(2)24-28)15-21(30)26-11-9-25(10-12-26)19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIDSTXBAZIWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

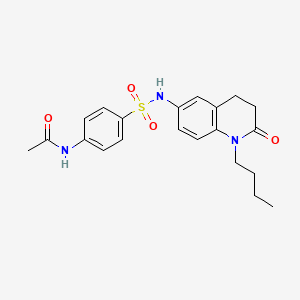
![2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid](/img/structure/B2919492.png)
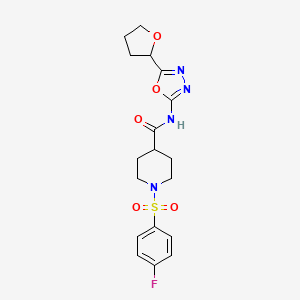
![1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-2-propanol](/img/structure/B2919496.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2919498.png)
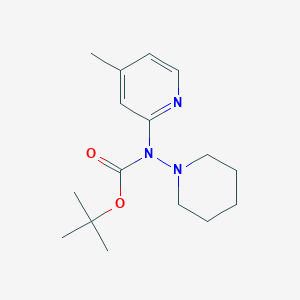
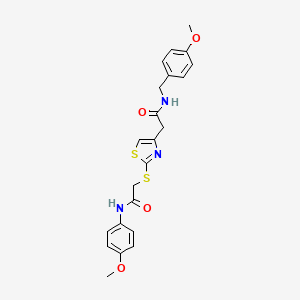
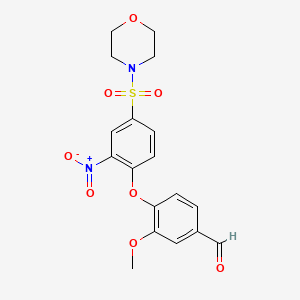

![3-(4-fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2919506.png)

![1-[6-[(2-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2919510.png)
